molecular formula C15H21ClN4O3 B13574025 tert-butylN-[1-(5-chloropyrazine-2-carbonyl)piperidin-3-yl]carbamate

tert-butylN-[1-(5-chloropyrazine-2-carbonyl)piperidin-3-yl]carbamate

Katalognummer: B13574025
Molekulargewicht: 340.80 g/mol
InChI-Schlüssel: ZPJHMSPQJKBWKG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl N-[1-(5-chloropyrazine-2-carbonyl)piperidin-3-yl]carbamate is a chemical compound used in scientific research. It offers versatility in various applications due to its unique properties, making it a valuable tool for studying biological processes, drug development, and more .

Vorbereitungsmethoden

The synthesis of tert-butyl N-[1-(5-chloropyrazine-2-carbonyl)piperidin-3-yl]carbamate involves several steps. One common method includes the reaction of tert-butyl carbamate with 1-(5-chloropyrazine-2-carbonyl)piperidine under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is formed . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Analyse Chemischer Reaktionen

Tert-butyl N-[1-(5-chloropyrazine-2-carbonyl)piperidin-3-yl]carbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Tert-butyl N-[1-(5-chloropyrazine-2-carbonyl)piperidin-3-yl]carbamate is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is used to study biological processes and interactions at the molecular level.

    Medicine: It plays a role in drug development and testing, helping researchers understand the effects of potential therapeutic agents.

    Industry: The compound is used in the development of new materials and chemical products.

Wirkmechanismus

The mechanism by which tert-butyl N-[1-(5-chloropyrazine-2-carbonyl)piperidin-3-yl]carbamate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, making the compound valuable for studying cellular mechanisms and developing new therapeutic agents .

Vergleich Mit ähnlichen Verbindungen

Tert-butyl N-[1-(5-chloropyrazine-2-carbonyl)piperidin-3-yl]carbamate can be compared with other similar compounds, such as:

  • tert-butyl N-[1-(2-chloropyrimidine-5-carbonyl)piperidin-3-yl]carbamate
  • tert-butyl N-[1-(5-chloropyrazine-2-carbonyl)pyrrolidin-3-yl]carbamate

These compounds share similar structures but differ in their specific functional groups and properties. The unique properties of tert-butyl N-[1-(5-chloropyrazine-2-carbonyl)piperidin-3-yl]carbamate make it particularly valuable for certain applications .

Eigenschaften

Molekularformel

C15H21ClN4O3

Molekulargewicht

340.80 g/mol

IUPAC-Name

tert-butyl N-[1-(5-chloropyrazine-2-carbonyl)piperidin-3-yl]carbamate

InChI

InChI=1S/C15H21ClN4O3/c1-15(2,3)23-14(22)19-10-5-4-6-20(9-10)13(21)11-7-18-12(16)8-17-11/h7-8,10H,4-6,9H2,1-3H3,(H,19,22)

InChI-Schlüssel

ZPJHMSPQJKBWKG-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)NC1CCCN(C1)C(=O)C2=CN=C(C=N2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.